molecular formula C14H13ClN2O B083661 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea CAS No. 13143-21-0

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

Cat. No. B083661
CAS RN: 13143-21-0
M. Wt: 260.72 g/mol
InChI Key: IDGNXQJMJWHJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, also known as isoproturon, is a herbicide that has been widely used in agriculture to control weeds in crops such as wheat, barley, and oats. Isoproturon belongs to the class of phenylurea herbicides and has been found to be effective against a wide range of weeds.

Mechanism Of Action

Isoproturon acts as an inhibitor of photosynthesis by binding to the D1 protein in the photosystem II complex. This leads to the inhibition of electron transport and the generation of reactive oxygen species, which ultimately leads to the death of the plant. Isoproturon has been found to be effective against a wide range of weeds, including grasses and broad-leaved weeds.

Biochemical And Physiological Effects

Isoproturon has been found to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic levels of these amino acids, which ultimately leads to the death of the plant. Isoproturon has also been found to inhibit the activity of the enzyme phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenylpropanoids. This leads to the accumulation of toxic levels of phenylalanine, which can have a number of negative effects on plant growth and development.

Advantages And Limitations For Lab Experiments

Isoproturon has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of photosynthesis and can be used to study the effects of herbicides on plant growth and development. However, it also has a number of limitations, including its toxicity and potential for environmental contamination. Isoproturon is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of future directions for research on 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea. One area of research is the development of new herbicides that are more effective and have fewer negative effects on the environment. Another area of research is the study of the effects of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea on non-target organisms, such as beneficial insects and soil microorganisms. Finally, there is a need for more research on the long-term effects of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea on soil health and ecosystem function.

Synthesis Methods

Isoproturon can be synthesized by reacting 3-chloroaniline with 2-methylphenylisocyanate in the presence of a base such as sodium hydroxide. The reaction leads to the formation of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, which can be purified by recrystallization.

Scientific Research Applications

Isoproturon has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has also been used as a tool in scientific research to study the effects of herbicides on plant growth and development. Isoproturon has been found to inhibit photosynthesis in plants by blocking the electron transport chain in the thylakoid membrane. This makes it an important tool for studying the mechanism of photosynthesis and the effects of herbicides on plant physiology.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNXQJMJWHJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342407
Record name 1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

CAS RN

13143-21-0
Record name 1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-3-(O-TOLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.